Acetamide, N-(acetyloxy)-N-methyl-
Overview
Description
Acetamide, N-(acetyloxy)-N-methyl- is an organic compound with the molecular formula C5H9NO3 It is a derivative of acetamide, where the nitrogen atom is substituted with an acetyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(acetyloxy)-N-methyl- can be achieved through several methods. One common approach involves the reaction of acetamide with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent. The reaction can be represented as follows:
CH3CONH2+(CH3CO)2O→CH3CONHCOCH3+CH3COOH
Another method involves the use of acetyl chloride in the presence of a base such as pyridine. This method also yields Acetamide, N-(acetyloxy)-N-methyl- under mild conditions.
Industrial Production Methods
Industrial production of Acetamide, N-(acetyloxy)-N-methyl- typically involves large-scale reactions using acetic anhydride or acetyl chloride. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(acetyloxy)-N-methyl- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form acetamide and acetic acid.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
Hydrolysis: Acetamide and acetic acid.
Oxidation: N-oxide derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N-(acetyloxy)-N-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(acetyloxy)-N-methyl- involves its interaction with specific molecular targets, such as enzymes. The acetyloxy group can act as an acetylating agent, modifying the activity of enzymes by acetylation of amino acid residues. This modification can alter the enzyme’s function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide: The parent compound, with a simpler structure and different reactivity.
N-Methylacetamide: Similar structure but lacks the acetyloxy group.
N-Acetylacetamide: Contains an additional acetyl group on the nitrogen atom.
Uniqueness
Acetamide, N-(acetyloxy)-N-methyl- is unique due to the presence of both an acetyloxy group and a methyl group on the nitrogen atom. This unique structure imparts distinct reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
[acetyl(methyl)amino] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6(3)9-5(2)8/h1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQCCXRUNHSSRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145742 | |
Record name | Acetamide, N-(acetyloxy)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10328-61-7 | |
Record name | Acetamide, N-(acetyloxy)-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC529091 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(acetyloxy)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETOXY-N-METHYL-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(ACETYLOXY)-N-METHYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVB2SDE8CA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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